1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Overview
Description
1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a useful research compound. Its molecular formula is C10H6ClF3O2 and its molecular weight is 250.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Applications
1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione and its analogues have been studied for their potential antitumor activities. For instance, a derivative of this compound showed significant antitumor activity, exhibiting broad-spectrum effectiveness against various cancer cell lines such as melanoma, colon, lung, and breast cancer. This was compared to known drugs like 5-FU, erlotinib, and gefitinib. Molecular docking studies further support its potential as a therapeutic agent (Al-Suwaidan et al., 2015).
Crystallography and Molecular Structure
The compound's crystal structure has been analyzed, revealing insights into its molecular configuration. Research found that its coordination environment is defined by fluorine and oxygen atoms, contributing to the formation of layered structures in the crystal. This kind of structural analysis is crucial for understanding the compound's physical and chemical properties (Martins et al., 2013).
Fluorescent Probing and Polymerization Monitoring
This compound has been applied in the field of spectroscopic fluorescent probes, particularly in monitoring cationic photopolymerization processes. Its ability to shift fluorescence spectrum during polymerization makes it an effective tool for real-time monitoring of such processes (Ortyl et al., 2014).
Biomedical Applications
In biomedical research, derivatives of this compound have been utilized in the development of luminescence probes for detecting biomolecules like bilirubin in blood serum. This demonstrates its potential in sensitive and reliable medical diagnostics (Yang et al., 2018).
Material Science and Light Emitting Devices
Research has explored its use in developing light-emitting materials. For instance, a europium complex based on a derivative of this compound showed potential for applications in light-emitting diodes (LEDs), especially for producing red emission without UV radiation, which is significant in the field of optoelectronics (Liu et al., 2013).
Properties
IUPAC Name |
1-(3-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-3-1-2-6(4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVNZSVLBPWQEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571709 | |
Record name | 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23975-61-3 | |
Record name | 1-(3-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23975-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23975-61-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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